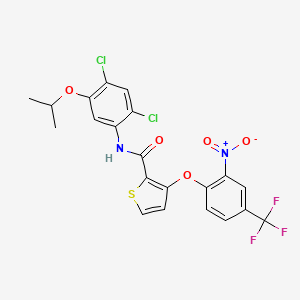

N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, as mentioned in paper , involves the formation of amide bonds, which could be analogous to the synthesis of the target compound. Similarly, the synthesis of aromatic polyamides described in paper involves direct polycondensation, a method that could potentially be adapted for the synthesis of the target compound, considering its amide functional group.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its chemical properties and biological activity. X-ray diffraction analysis, as used in paper for the structural determination of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, is a powerful technique that could also be employed to determine the precise molecular structure of the target compound. The crystal structure analysis performed in paper for diflunisal carboxamides provides an example of how intermolecular hydrogen bonding can influence the packing and stability of a compound, which is relevant for understanding the solid-state properties of the target compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and electronic structure. The antimicrobial activity of carboxamide derivatives reported in paper suggests that the amide group can play a significant role in biological interactions. The target compound's nitro and trifluoromethyl groups are also known to be reactive, which could affect its chemical behavior in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, thermal stability, and mechanical strength, are determined by its molecular structure. The polyamides discussed in paper exhibit good solubility in organic solvents and high thermal stability, properties that might be expected for the target compound due to the presence of aromatic and amide groups. The antioxidant activity of pyrrolidine carboxylic acid derivatives in paper highlights the importance of substituents on the phenyl ring, which could be relevant for the activity of the target compound.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Researchers have developed various acylthioureas with significant anti-pathogenic activity, particularly against strains capable of biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

The crystal structure of certain carboxamides synthesized from anti-inflammatory drugs has been analyzed, providing insights into their molecular packing and stability, which are critical for designing drugs with desired properties (Zhong et al., 2010).

Insecticide Development

Compounds with structures similar to the query have shown effectiveness as insect development inhibitors, offering potential for controlling larval populations of certain mosquito species. This research highlights the applicability of such compounds in developing environmentally friendly pest control methods (Schaefer et al., 1978).

Material Science Applications

Research into novel diamines containing trifluoromethyl groups for the synthesis of polyamides and polyimides shows the potential of these compounds in creating materials with outstanding solubility, thermal stability, and mechanical properties. This is crucial for the development of high-performance polymers for various industrial applications (Lee & Kim, 2002).

Anticancer Research

Compounds structurally related to the query have been explored for their anticancer properties. Studies on thiocarbamide derivatives have shown significant activity against various human cancer cell lines, indicating their potential as leads in anticancer drug development (Pandey et al., 2019).

properties

IUPAC Name |

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2F3N2O5S/c1-10(2)32-18-9-14(12(22)8-13(18)23)27-20(29)19-17(5-6-34-19)33-16-4-3-11(21(24,25)26)7-15(16)28(30)31/h3-10H,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXKQOUFFJWCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)

![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)